7-Chloro-5-methylquinolin-8-ol (CAS 90799-56-7) is a rationally substituted 8-hydroxyquinoline derivative designed for advanced metal chelation, solvent extraction, and metallo-organic precursor synthesis. By incorporating an electron-donating 5-methyl group and an electron-withdrawing 7-chloro group, this compound achieves a highly specific pKa balance that fine-tunes its coordination affinity for transition metals. For industrial buyers and materials scientists, this dual-substitution pattern offers a distinct advantage over unsubstituted 8-hydroxyquinoline by significantly increasing lipophilicity for organic phase partitioning while maintaining the optimal acidity required for low-pH metal complexation [1].
Substituting 7-chloro-5-methylquinolin-8-ol with generic 8-hydroxyquinoline (8-HQ) or symmetrical dihalides like 5,7-dichloro-8-hydroxyquinoline often leads to process failures in selective extraction and materials synthesis. Unsubstituted 8-HQ lacks the necessary lipophilicity for efficient liquid-liquid metal extraction and requires higher pH levels for complete chelation, risking unwanted metal hydroxide co-precipitation [1]. Conversely, dihalogenated analogs exhibit excessive electron withdrawal, which drastically lowers the basicity of the quinoline nitrogen and weakens coordination stability with hard Lewis acids. The specific 5-methyl-7-chloro substitution provides the exact steric and electronic environment required for high-yield, selective complexation without compromising organic solubility [1].
The addition of the 5-methyl group significantly increases the hydrophobicity of the chelator compared to unsubstituted or mono-halogenated analogs. In solvent extraction assays using chloroform/water systems, 7-chloro-5-methylquinolin-8-ol demonstrates a higher partition coefficient (log P) than 5-chloro-8-hydroxyquinoline. This translates to a near-quantitative extraction of Cu²⁺ and Zn²⁺ at lower ligand-to-metal ratios, reducing the overall solvent and precursor volume required in hydrometallurgical or analytical workflows [1].
| Evidence Dimension | Partition Coefficient (log P) and Extraction Efficiency |
| Target Compound Data | log P ≈ 3.4; >98% Cu2+ extraction at pH 4.5 |
| Comparator Or Baseline | 5-chloro-8-hydroxyquinoline (log P ≈ 2.8; ~85% extraction at pH 4.5) |
| Quantified Difference | 0.6 log P increase; 13% higher extraction efficiency |
| Conditions | Chloroform/water biphasic system, pH 4.5, equimolar ligand-to-metal ratio |
Higher lipophilicity ensures faster phase separation and reduces the required excess of chelating agent in industrial metal recovery processes.
The electron-withdrawing 7-chloro group ortho to the hydroxyl function increases its acidity, while the 5-methyl group stabilizes the overall ring system. Titration studies indicate that the hydroxyl pKa of 7-chloro-5-methylquinolin-8-ol is significantly lower than that of unsubstituted 8-hydroxyquinoline. This allows for the complete precipitation or extraction of transition metals at more acidic pH values, preventing the co-precipitation of metal hydroxides that typically occurs at the higher pH levels required by generic 8-HQ [1].
| Evidence Dimension | Hydroxyl group pKa and optimal chelation pH |
| Target Compound Data | pKa ≈ 8.2; optimal Cu2+ chelation at pH 3.5-4.5 |
| Comparator Or Baseline | 8-Hydroxyquinoline (pKa ≈ 9.9; optimal Cu2+ chelation at pH 5.0-6.0) |
| Quantified Difference | 1.7 unit pKa reduction; 1.5 pH unit shift in optimal chelation |
| Conditions | Aqueous/ethanolic titration at 25°C |
Enables metal complexation in acidic environments, preventing unwanted metal hydroxide formation and improving reproducibility in precursor synthesis.
When used as a ligand for aluminum or gallium complexes, the steric bulk of the 7-chloro group prevents the formation of tightly packed, non-volatile polymeric species. Thermogravimetric analysis of the resulting metal complexes shows that derivatives formed with 7-chloro-5-methylquinolin-8-ol exhibit cleaner sublimation profiles with lower residue compared to complexes formed with unsubstituted 8-HQ. Furthermore, the 5-methyl group aids in lowering the sublimation temperature by disrupting intermolecular pi-pi stacking [1].
| Evidence Dimension | Sublimation yield and decomposition residue |
| Target Compound Data | >90% sublimation yield, <5% thermal residue at 350°C |
| Comparator Or Baseline | Unsubstituted 8-HQ Al complexes (~75% sublimation yield, >15% residue) |
| Quantified Difference | 15% increase in volatile yield; 3x reduction in thermal residue |
| Conditions | Vacuum sublimation (10^-5 Torr) of AlL3 complexes |
Higher sublimation yields and lower decomposition rates are critical for the cost-effective manufacturing of high-purity optoelectronic materials.
Due to its high log P and low-pH chelation ability, 7-chloro-5-methylquinolin-8-ol is the ideal choice for selectively extracting transition metals (like Cu, Zn, Ga) from acidic leach solutions where generic 8-hydroxyquinoline fails to partition effectively into the organic phase [1].
The specific steric profile provided by the 7-chloro group makes this compound an excellent precursor for synthesizing volatile, thermally stable metal-quinolate complexes. These complexes are highly suitable as electron transport layers or emissive dopants in OLED manufacturing, offering superior sublimation yields compared to standard Alq3 [1].
The combination of enhanced lipophilicity from the 5-methyl group and metal-binding capability allows for better penetration of fungal cell membranes compared to highly polar or symmetrically halogenated quinolines. This makes it a superior active ingredient intermediate for targeted agrochemical formulations [1].